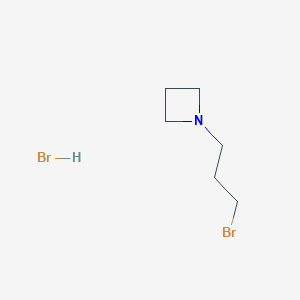![molecular formula C19H19FN2OS B2961261 1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851865-57-1](/img/structure/B2961261.png)
1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of a 3,5-dimethylbenzoyl group, a 4-fluorophenylmethylsulfanyl group, and a 4,5-dihydro-1H-imidazole core
Métodos De Preparación
The synthesis of 1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized through the reaction of an aryl amidine with a ketone under transition-metal-free conditions.
Introduction of the 3,5-Dimethylbenzoyl Group: The 3,5-dimethylbenzoyl group can be introduced via Friedel-Crafts acylation using 3,5-dimethylbenzoyl chloride and an appropriate Lewis acid catalyst.
Attachment of the 4-Fluorophenylmethylsulfanyl Group: The final step involves the nucleophilic substitution reaction of the imidazole core with 4-fluorophenylmethylsulfanyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or sulfanyl groups, using reagents like alkyl halides or aryl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its structural features make it a candidate for studying enzyme inhibition and receptor binding, which can provide insights into biological processes and potential therapeutic targets.
Medicine: The compound may exhibit pharmacological activities, such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into the active sites of enzymes or bind to receptors, thereby influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other imidazole derivatives, such as:
1,3,5-tris(1-imidazolyl)benzene: This compound contains three imidazole groups attached to a benzene ring, making it structurally distinct from the target compound.
4,5-dihydro-1H-imidazol-5-one: This compound features a similar imidazole core but lacks the benzoyl and sulfanyl groups, resulting in different chemical properties and applications.
Propiedades
IUPAC Name |
(3,5-dimethylphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-13-9-14(2)11-16(10-13)18(23)22-8-7-21-19(22)24-12-15-3-5-17(20)6-4-15/h3-6,9-11H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYAUMGPJWTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2961179.png)

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetic acid](/img/structure/B2961182.png)
![4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2961183.png)
![(E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate](/img/structure/B2961186.png)
![N-[1-(adamantan-1-yl)propan-2-yl]-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide](/img/structure/B2961188.png)
![1-[3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2961189.png)


![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2961193.png)



